
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is a complex organic compound It is characterized by its multiple sulfonate groups and azo linkages, which are often associated with dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing sulfonate groups.
Sulfonation: Additional sulfonation steps may be required to introduce the sulfonate groups at specific positions on the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Dye Chemistry: Used as a dye or pigment in various applications due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in colorimetric assays.
Biology
Staining: Utilized in biological staining techniques to highlight structures in microscopy.
Medicine
Diagnostic Tools: Potential use in diagnostic assays due to its colorimetric properties.
Industry
Textile Industry: Applied in the dyeing of fabrics.
Printing: Used in inks and printing processes.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkages and sulfonate groups. The azo groups are responsible for the compound’s color, while the sulfonate groups enhance its solubility in water. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 4,4’-bis(2-sulfonatostyryl)biphenyl
- Tetrasodium 2,2’-((1,1’-biphenyl)-4,4’-diylbis(azo))bis(5-amino-4-hydroxy-3,6-disulfonaphthalene-1-sulfonate)
Uniqueness
Tetrasodium 3-((2-methyl-4-(7-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)phenyl)azo)-7-(6-sulphonato-2H-naphtho(1,2-d)triazol-2-yl)naphthalene-1,5-disulphonate is unique due to its specific arrangement of sulfonate groups and azo linkages, which confer distinct properties such as solubility, stability, and color.
Propriétés
Numéro CAS |
83784-01-4 |
|---|---|
Formule moléculaire |
C37H20N8Na4O12S4 |
Poids moléculaire |
988.8 g/mol |
Nom IUPAC |
tetrasodium;3-[[2-methyl-4-(7-sulfonatobenzo[e]benzotriazol-2-yl)phenyl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H24N8O12S4.4Na/c1-19-13-22(44-40-31-10-5-20-14-24(58(46,47)48)7-8-25(20)36(31)42-44)6-11-30(19)39-38-21-15-28-29(34(16-21)60(52,53)54)17-23(18-35(28)61(55,56)57)45-41-32-12-9-26-27(37(32)43-45)3-2-4-33(26)59(49,50)51;;;;/h2-18H,1H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
Clé InChI |
IJULFKLABVJLFK-UHFFFAOYSA-J |
SMILES canonique |
CC1=C(C=CC(=C1)N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])N7N=C8C=CC9=C(C8=N7)C=CC=C9S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


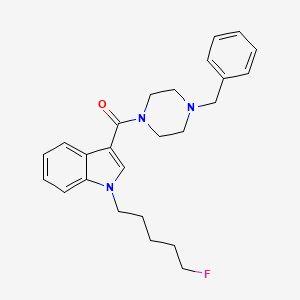
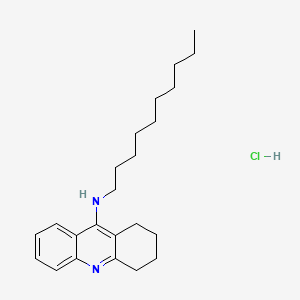

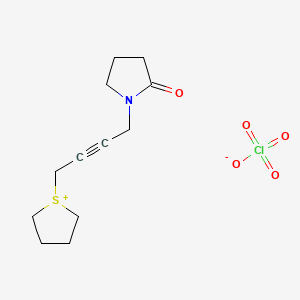
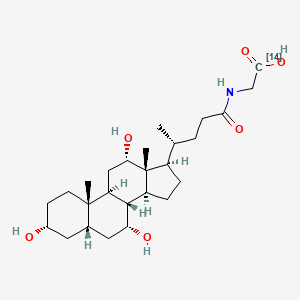
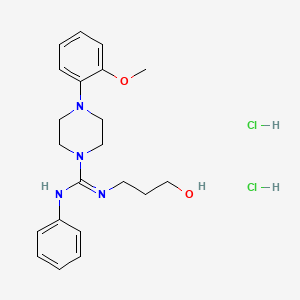
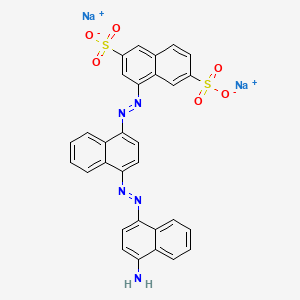
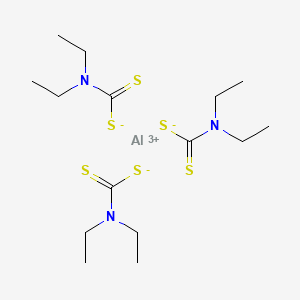
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
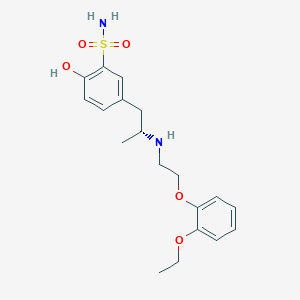


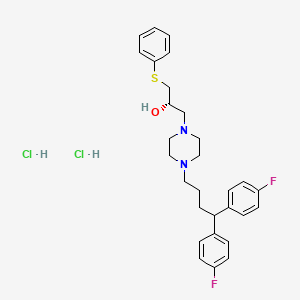
![18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
